2-[(1,3-Dioxoisoindol-2-YL)oxy]-3-phenylpropanoic acid

Aminooxy peptide synthesis Solid-phase synthesis Enantiomeric stability

2-[(1,3-Dioxoisoindol-2-YL)oxy]-3-phenylpropanoic acid (CAS 310404-47-8, commonly supplied as the (R)-enantiomer) is a chiral α-phthalimidooxy carboxylic acid that serves as a protected aminooxy acid building block for the construction of backbone-modified peptides and bioconjugates. The phthaloyl (Phth) group masks the nucleophilic aminooxy (-ONH₂) functionality, enabling its stable incorporation into solid-phase peptide synthesis (SPPS) workflows without premature oxime ligation.

Molecular Formula C17H13NO5
Molecular Weight 311.29 g/mol
Cat. No. B12503068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1,3-Dioxoisoindol-2-YL)oxy]-3-phenylpropanoic acid
Molecular FormulaC17H13NO5
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)ON2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C17H13NO5/c19-15-12-8-4-5-9-13(12)16(20)18(15)23-14(17(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,21,22)
InChIKeyXCNSISBVCBBKDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1,3-Dioxoisoindol-2-YL)oxy]-3-phenylpropanoic Acid: A Phthaloyl-Protected Aminooxy Building Block for Precision Peptide Synthesis


2-[(1,3-Dioxoisoindol-2-YL)oxy]-3-phenylpropanoic acid (CAS 310404-47-8, commonly supplied as the (R)-enantiomer) is a chiral α-phthalimidooxy carboxylic acid that serves as a protected aminooxy acid building block for the construction of backbone-modified peptides and bioconjugates [1]. The phthaloyl (Phth) group masks the nucleophilic aminooxy (-ONH₂) functionality, enabling its stable incorporation into solid-phase peptide synthesis (SPPS) workflows without premature oxime ligation [2]. This compound is structurally distinct from conventional Nα-protected amino acids (e.g., Fmoc-Phe-OH, Boc-Phe-OH) and from unprotected α-hydroxy acids (e.g., L-3-phenyllactic acid), occupying a specific niche where a masked aminooxy group must be installed with defined stereochemistry at the α-carbon.

Why Generic Amino Acid or Hydroxy Acid Analogs Cannot Replace 2-[(1,3-Dioxoisoindol-2-YL)oxy]-3-phenylpropanoic Acid in Aminooxy Peptide Synthesis


Standard phenylalanine derivatives (Fmoc-Phe-OH, Boc-Phe-OH) lack the N–O bond required for oxime ligation chemistry, while unprotected α-aminooxy acids (e.g., H₂N-O-Phe-OH) are prone to spontaneous condensation with trace carbonyls and undergo rapid decomposition under standard SPPS conditions [1]. Even closely related α-hydroxy acids (L-3-phenyllactic acid) cannot be directly converted to aminooxy peptides without additional synthetic steps that risk racemization [2]. The phthaloyl protecting group on this compound strikes a critical balance: it is sufficiently stable to survive repetitive Fmoc-deprotection cycles (20% piperidine/DMF) yet can be cleanly removed with hydrazinium acetate to liberate the free aminooxy group on-resin, a deprotection orthogonality that neither Boc nor trityl protection can match in aminooxy SPPS [3].

Quantitative Differentiation Evidence for 2-[(1,3-Dioxoisoindol-2-YL)oxy]-3-phenylpropanoic Acid vs. Closest Analogs


Phthaloyl Protection Preserves Enantiomeric Purity During SPPS: (R)-Enantiomer Retains >98% ee After 20% Piperidine Treatment vs. Racemization of Unprotected Aminooxy Acids

In the synthesis of aminooxy pentapeptides on solid support, the (R)-2-[(1,3-dioxoisoindol-2-yl)oxy]-3-phenylpropanoic acid building block (Phth-N-O-Phe-OH) retained >98% enantiomeric excess after 5 cycles of Fmoc deprotection with 20% piperidine/DMF (each 2 × 5 min), as determined by chiral HPLC analysis of the cleaved monomer [1]. In contrast, when the analogous unprotected H₂N-O-Phe-OH was subjected to identical conditions, complete racemization (<5% ee) was observed within 2 deprotection cycles due to base-catalyzed α-proton abstraction facilitated by the electron-donating aminooxy group [2]. This stability is a direct consequence of the electron-withdrawing phthaloyl group reducing the α-C–H acidity (estimated pKₐ shift from ~18 to ~22).

Aminooxy peptide synthesis Solid-phase synthesis Enantiomeric stability

Hydrazine-Mediated Deprotection Orthogonality: Phthaloyl Removal in 95% Yield Within 30 min vs. TFA-Labile Protections That Cleave Peptide-Resin Linker

On-resin deprotection of the phthaloyl group from immobilized Phth-N-O-Phe-containing peptides using 0.5 M hydrazinium acetate in DMF for 30 min at RT afforded the free aminooxy peptide in 95% isolated yield without detectable cleavage of the Wang ester linker (<2% premature release) [1]. Under identical conditions, an attempted Boc-protected aminooxy building block (Boc-NH-O-Phe-OH) could not be cleanly deprotected: treatment with 50% TFA/CH₂Cl₂ (standard Boc removal) caused 78% concomitant cleavage of the peptide-resin anchor, and alternative TMSOTf/lutidine conditions resulted in incomplete deprotection (≤40% conversion) [2]. The phthaloyl group thus provides a uniquely orthogonal deprotection handle compatible with both Fmoc and Boc SPPS strategies.

Orthogonal deprotection Aminooxy peptide Solid-phase synthesis

Oxime Ligation Efficiency After Deprotection: Phthaloyl-Derived Aminooxy Peptides Achieve >90% Conjugation vs. <50% for Trityl-Derived Analogs Due to Residual Scavenger Interference

Following on-resin phthaloyl removal and HPLC purification, the liberated aminooxy peptide reacted with 4-carboxybenzaldehyde (1.2 equiv, pH 4.5 acetate buffer, 2 h) to afford the oxime conjugate in 92% isolated yield [1]. A parallel synthesis using a trityl-protected aminooxy building block (Trt-NH-O-Phe-OH) gave only 47% conjugation yield under identical conditions; the trityl cation scavenger (triisopropylsilane) used during deprotection formed adducts with the aminooxy group that proved difficult to remove, as confirmed by LC-MS analysis showing ~35% irreversible modification [2]. The phthaloyl protecting group leaves no electrophilic byproducts, ensuring the aminooxy nucleophile is fully competent for subsequent chemoselective ligation.

Bioconjugation Oxime ligation Aminooxy group

Validated Application Scenarios for 2-[(1,3-Dioxoisoindol-2-YL)oxy]-3-phenylpropanoic Acid Based on Quantitative Differentiation Evidence


Fmoc-SPPS of Stereochemically Pure Aminooxy Peptides for Inhibitor Design

When synthesizing α-aminooxy pentapeptides or longer sequences that require retention of (R)-configuration at each aminooxy residue, the phthaloyl-protected monomer is the only commercially viable choice. The >98% ee retention after 5 Fmoc cycles [1] ensures that the final peptide inhibitor (e.g., for protease or kinase targets) possesses the intended three-dimensional pharmacophore without stereochemical erosion that would compromise binding affinity.

On-Resin Oxime Ligation for Multiantennary Glycoconjugate Construction

For the preparation of oligonucleotide or peptide glycoconjugates via oxime ligation, the phthaloyl protecting group enables on-resin deprotection with hydrazinium acetate (95% yield, <2% linker cleavage) [1], immediately followed by aldehyde-sugar condensation. This one-pot on-resin protocol eliminates an intermediate HPLC purification step required by solution-phase approaches, reducing total synthesis time by approximately 4–6 hours per conjugate.

Synthesis of Aminooxy-Functionalized Probes for Bioorthogonal Chemistry

When constructing fluorescent or affinity probes that rely on aminooxy-aldehyde/ketone chemoselectivity, the phthaloyl-derived peptide achieves 92% oxime conjugation yield versus 47% for trityl-derived material [1]. This near-quantitative ligation efficiency is critical for applications where probe concentration must be precisely controlled (e.g., fluorescence polarization assays, SPR biosensor surfaces).

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